N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-16-15(20-18-10)11-4-6-12(7-5-11)17-14(19)9-13-3-2-8-21-13/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMCHBMCZMGUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and acetamide groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Coupling Reactions: Introduction of the thiophene ring via coupling reactions such as Suzuki or Stille coupling.
Amidation: Formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide have been synthesized and tested for their ability to inhibit cancer cell proliferation. The oxadiazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design against cancers such as breast and lung cancer .
1.2 Neuroprotective Effects
Neuroprotective properties of oxadiazole derivatives have been highlighted in several studies. Compounds containing the oxadiazole ring have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's disease. Research indicates that these compounds can mitigate cognitive decline by reducing neuroinflammation and amyloid-beta aggregation .
Neuropharmacology
2.1 Cholinesterase Inhibition
The compound has shown potential as a multitarget-directed ligand (MTDL), which can inhibit both human AChE and butyrylcholinesterase (BChE). Studies have demonstrated that structural modifications in the oxadiazole derivatives enhance their inhibitory potency against these enzymes. The inhibition of cholinesterases is crucial for developing treatments for Alzheimer's disease and other cognitive disorders .
2.2 Blood-Brain Barrier Penetration
The ability of this compound to cross the blood-brain barrier (BBB) has been investigated using permeability assays. Compounds designed with oxadiazole scaffolds have shown favorable permeability characteristics, suggesting their potential use in central nervous system disorders .
Material Science
3.1 Photoluminescent Properties
Research into the photophysical properties of thiophene-containing compounds indicates that they may exhibit interesting photoluminescent behavior. The incorporation of thiophene into the molecular structure can enhance the electronic properties of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions, including Ugi-tetrazole reactions and cyclizations that allow for diverse functionalization of the oxadiazole ring . The following table summarizes key synthetic routes and yields associated with similar compounds:
| Compound | Synthesis Method | Yield (%) | Key Features |
|---|---|---|---|
| Compound A | Ugi-Tetrazole Reaction | 85% | Anticancer activity |
| Compound B | Microwave-Assisted Synthesis | 90% | Neuroprotective effects |
| Compound C | Cyclization Reaction | 78% | Photoluminescent properties |
Mechanism of Action
The mechanism of action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely based on the compound’s structure and the biological system it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
a) Oxadiazole vs. Triazole Derivatives
- Target Compound : The 1,2,4-oxadiazole core is associated with enhanced metabolic stability and π-π stacking interactions in biological targets .
- Analog 1 : N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide (Compound 58)
b) Thiophene vs. Phenyl Modifications
- Target Compound : Thiophen-2-yl enhances electron-richness, improving binding to enzymes like cytohesins .
- Analog 2: 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Retains thiophen-2-yl but introduces a triazole-thioether linkage. Fluorophenyl substituent improves bioavailability (83% plasma stability vs. 75% for non-fluorinated analogs) .
Substituent Effects on Bioactivity
Key Research Findings
Oxadiazole Superiority : The target compound’s oxadiazole core confers higher thermal stability (mp >200°C) compared to triazole analogs (mp 160–190°C) .
Thiophene Contribution : Thiophen-2-yl in the target compound enhances binding to sulfur-rich enzyme pockets, as seen in docking studies (ΔG = −6.58 kcal/mol for similar thiophene-oxadiazole hybrids) .
Fluorine Substitution: Fluorinated analogs (e.g., Compound 58) show improved pharmacokinetics but reduced aqueous solubility (2.1 mg/mL vs. 3.8 mg/mL for non-fluorinated derivatives) .
Biological Activity
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an oxadiazole ring and a thiophene moiety, which are known to enhance biological activity. The molecular formula is with a molecular weight of approximately 244.26 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound this compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Mechanisms of Action:
- Inhibition of Enzyme Activity: Oxadiazole derivatives often target critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). This compound likely shares similar mechanisms by inhibiting these enzymes, leading to reduced tumor growth .
- Induction of Apoptosis: The compound has been observed to induce apoptosis in cancer cells, which is crucial for eliminating malignant cells. Studies suggest that this may occur through the activation of intrinsic apoptotic pathways .
- Cell Cycle Arrest: this compound may also cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the oxadiazole ring and the thiophene substituents significantly influence the biological activity of this compound. For instance:
- Substituents on the Phenyl Ring: The presence of electron-donating groups increases efficacy against cancer cells.
- Oxadiazole Ring Modifications: Variations in the oxadiazole structure can enhance binding affinity to target enzymes and improve cytotoxicity .
Case Studies
- Study on Antitumor Activity: A recent study evaluated various oxadiazole derivatives including this compound against breast cancer cell lines (MCF7). The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting superior efficacy .
- Mechanism Exploration: Another investigation utilized molecular docking techniques to elucidate the binding interactions between this compound and target proteins involved in cancer progression. The findings revealed strong binding affinities due to hydrophobic interactions and hydrogen bonding with critical residues in these proteins .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 3-methyl-1,2,4-oxadiazole ring. A common approach is:
Condensation : React 4-aminobenzonitrile derivatives with hydroxylamine to form amidoxime intermediates.
Cyclization : Use trifluoroacetic anhydride (TFAA) or acetic anhydride to cyclize amidoximes into the oxadiazole ring .
Acetamide coupling : React the oxadiazole intermediate with 2-(thiophen-2-yl)acetic acid via coupling reagents (e.g., HATU or DCC) in anhydrous DMF or THF.
Optimization Tips :
Q. How can spectroscopic and crystallographic methods confirm the compound's structure?
Methodological Answer:
- NMR : Use - and -NMR to verify substituent positions. For example, the oxadiazole proton (C5-H) appears as a singlet near δ 8.5–9.0 ppm, while thiophene protons resonate at δ 6.8–7.2 ppm .
- IR : Confirm carbonyl (C=O) stretches (~1680–1720 cm) and oxadiazole ring vibrations (~980 cm) .
- X-ray crystallography : Resolve intramolecular interactions (e.g., S···O contacts) and dihedral angles between aromatic rings (e.g., oxadiazole-phenyl vs. thiophene planes) to validate spatial arrangement .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are suitable for predicting electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate:
- Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent interactions .
- Reactivity Predictions : Use Fukui indices to assess susceptibility to electrophilic/nucleophilic attacks .
Q. How should researchers address discrepancies in experimental data (e.g., conflicting spectroscopic results)?
Methodological Answer:
- Cross-Validation : Combine NMR, IR, and mass spectrometry to cross-check functional groups. For example, an unexpected carbonyl signal in IR may indicate unreacted starting material.
- Crystallographic Validation : Resolve ambiguous proton assignments (e.g., overlapping aromatic signals) via X-ray diffraction .
- Replicate Reactions : Systematically vary conditions (e.g., solvent, catalyst) to isolate variables causing inconsistencies .
Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Modification :
- Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to modulate solubility and binding affinity .
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high predicted binding scores to target proteins (e.g., kinases) .
Q. What are best practices for molecular docking studies to predict binding affinity with target proteins?
Methodological Answer:
- Protein Preparation : Retrieve 3D structures from PDB (e.g., 4EY7 for kinases). Remove water molecules and add polar hydrogens using tools like AutoDockTools.
- Ligand Preparation : Optimize the compound’s geometry via DFT (B3LYP/6-31G*) and generate conformers using Open Babel .
- Docking Parameters : Use Lamarckian genetic algorithms with 100 runs, grid sizes covering the active site (e.g., 60 × 60 × 60 Å), and validation via re-docking (RMSD < 2.0 Å) .
- Post-Analysis : Calculate binding free energy (MM-PBSA) and visualize interactions (e.g., hydrogen bonds with catalytic residues) in PyMOL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
